

Spectroscopic Characterization of 1-(4-Nitrophenyl)piperidin-4-one: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)piperidin-4-one

Cat. No.: B1587207

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Introduction

1-(4-Nitrophenyl)piperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid piperidone core and electronically distinct nitrophenyl substituent make it a versatile scaffold for the synthesis of novel therapeutic agents. [1] The piperidin-4-one moiety is a known pharmacophore, exhibiting a range of biological activities. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This technical guide provides an in-depth analysis of the expected spectroscopic data for **1-(4-Nitrophenyl)piperidin-4-one**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While comprehensive, peer-reviewed experimental spectra for this specific compound are not readily available in the public domain, this guide will leverage established spectroscopic principles and data from closely related analogs to provide a robust and predictive characterization. This approach mirrors the real-world challenges faced by researchers where direct reference data may be limited.

Molecular Structure and Key Features

The molecular structure of **1-(4-Nitrophenyl)piperidin-4-one** ($C_{11}H_{12}N_2O_3$, M.W.: 220.22 g/mol) is fundamental to interpreting its spectroscopic data. [2][3] Key structural features include:

- A Piperidin-4-one Ring: A six-membered saturated heterocycle containing a nitrogen atom and a ketone functional group.
- A p-Substituted Nitrophenyl Group: An aromatic ring with a nitro group para to the point of attachment to the piperidine nitrogen.

These features will give rise to characteristic signals in each spectroscopic technique.

Figure 1: Chemical structure of **1-(4-Nitrophenyl)piperidin-4-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ^1H and ^{13}C NMR are essential for the characterization of **1-(4-Nitrophenyl)piperidin-4-one**.

^1H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ^1H NMR Data (500 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.20	d, $J \approx 9.0$ Hz	2H	Ar-H (ortho to NO_2)
~7.00	d, $J \approx 9.0$ Hz	2H	Ar-H (meta to NO_2)
~3.80	t, $J \approx 6.0$ Hz	4H	-N-CH ₂ -
~2.60	t, $J \approx 6.0$ Hz	4H	-C(=O)-CH ₂ -

Interpretation and Rationale:

- Aromatic Protons: The para-substituted aromatic ring will exhibit a classic AA'BB' system. The two protons ortho to the electron-withdrawing nitro group are expected to be significantly deshielded, appearing as a doublet around 8.20 ppm. The two protons meta to the nitro

group (and ortho to the piperidine nitrogen) will be more shielded, appearing as a doublet around 7.00 ppm.

- Piperidine Protons:** The piperidine ring protons are expected to show two distinct signals. The four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) will be deshielded by the nitrogen and the aromatic ring, appearing as a triplet around 3.80 ppm. The four protons on the carbons adjacent to the carbonyl group (-C(=O)-CH₂-) will be deshielded by the carbonyl group and are expected as a triplet around 2.60 ppm. The triplet multiplicity arises from the coupling with the adjacent CH₂ group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~207.0	C=O
~152.0	Ar-C-N
~142.0	Ar-C-NO ₂
~125.0	Ar-CH (ortho to NO ₂)
~115.0	Ar-CH (meta to NO ₂)
~48.0	-N-CH ₂ -
~40.0	-C(=O)-CH ₂ -

Interpretation and Rationale:

- Carbonyl Carbon:** The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically appearing around 207.0 ppm.
- Aromatic Carbons:** The aromatic region will show four signals due to the symmetry of the p-substituted ring. The carbon attached to the nitrogen (Ar-C-N) is expected around 152.0

ppm, while the carbon bearing the nitro group (Ar-C-NO₂) will be around 142.0 ppm. The two types of protonated aromatic carbons will appear at approximately 125.0 ppm (ortho to NO₂) and 115.0 ppm (meta to NO₂).

- **Piperidine Carbons:** The two types of aliphatic carbons in the piperidine ring will be found in the upfield region. The carbons adjacent to the nitrogen (-N-CH₂-) are expected around 48.0 ppm, and the carbons adjacent to the carbonyl group (-C(=O)-CH₂-) will be around 40.0 ppm.

Experimental Protocol for NMR Data Acquisition:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **1-(4-Nitrophenyl)piperidin-4-one** in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrument Setup:** Use a 500 MHz NMR spectrometer equipped with a broadband probe.
- **¹H NMR Acquisition:**
 - Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Set the spectral width to cover the range of 0-10 ppm.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the range of 0-220 ppm.
 - Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) to obtain a good spectrum for the quaternary carbons.
- **Data Processing:** Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase

and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the residual CDCl_3 signal for ^{13}C .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data (KBr Pellet):

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1720	Strong	$\text{C}=\text{O}$ stretch (ketone)
~1590, ~1490	Strong	Aromatic C=C stretch
~1520, ~1340	Strong	Asymmetric and symmetric NO_2 stretch
~1250	Strong	C-N stretch (aromatic amine)
~850	Strong	p-disubstituted benzene C-H bend (out-of-plane)

Interpretation and Rationale:

- $\text{C}=\text{O}$ Stretch: A strong absorption band around 1720 cm^{-1} is highly characteristic of a saturated six-membered ring ketone.
- NO_2 Stretches: The presence of the nitro group will be confirmed by two strong absorption bands: an asymmetric stretch around 1520 cm^{-1} and a symmetric stretch around 1340 cm^{-1} .
- Aromatic Features: The aromatic ring will show C-H stretching vibrations above 3000 cm^{-1} , C=C stretching bands around 1590 and 1490 cm^{-1} , and a strong out-of-plane C-H bending vibration around 850 cm^{-1} characteristic of para-disubstitution.

- Aliphatic and Amine Stretches: The C-H stretching of the piperidine ring will appear in the 2950-2850 cm^{-1} region. The C-N stretching of the tertiary aromatic amine will be observed as a strong band around 1250 cm^{-1} .

Experimental Protocol for IR Data Acquisition (KBr Pellet):

- Sample Preparation: Mix a small amount (~1-2 mg) of **1-(4-Nitrophenyl)piperidin-4-one** with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm^{-1} .
- Background Correction: Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z	Relative Intensity	Proposed Fragment
220	High	[M] ⁺ (Molecular Ion)
192	Medium	[M - CO] ⁺
176	Medium	[M - NO ₂] ⁺
120	High	[C ₆ H ₄ NO ₂] ⁺
100	Medium	[M - C ₆ H ₄ NO ₂] ⁺

Interpretation and Rationale:

- Molecular Ion: The molecular ion peak ($[M]^{+}$) is expected at m/z 220, corresponding to the molecular weight of the compound. Its observation is crucial for confirming the molecular formula.
- Key Fragmentations:
 - Loss of carbon monoxide (CO) from the piperidone ring is a common fragmentation pathway for such ketones, leading to a fragment at m/z 192.
 - Loss of the nitro group (NO_2) would result in a fragment at m/z 176.
 - Cleavage of the C-N bond between the aromatic ring and the piperidine nitrogen is expected to be a major fragmentation pathway, leading to the highly stable p-nitrophenyl cation at m/z 120.
 - The complementary fragment corresponding to the piperidone radical cation would be observed at m/z 100.

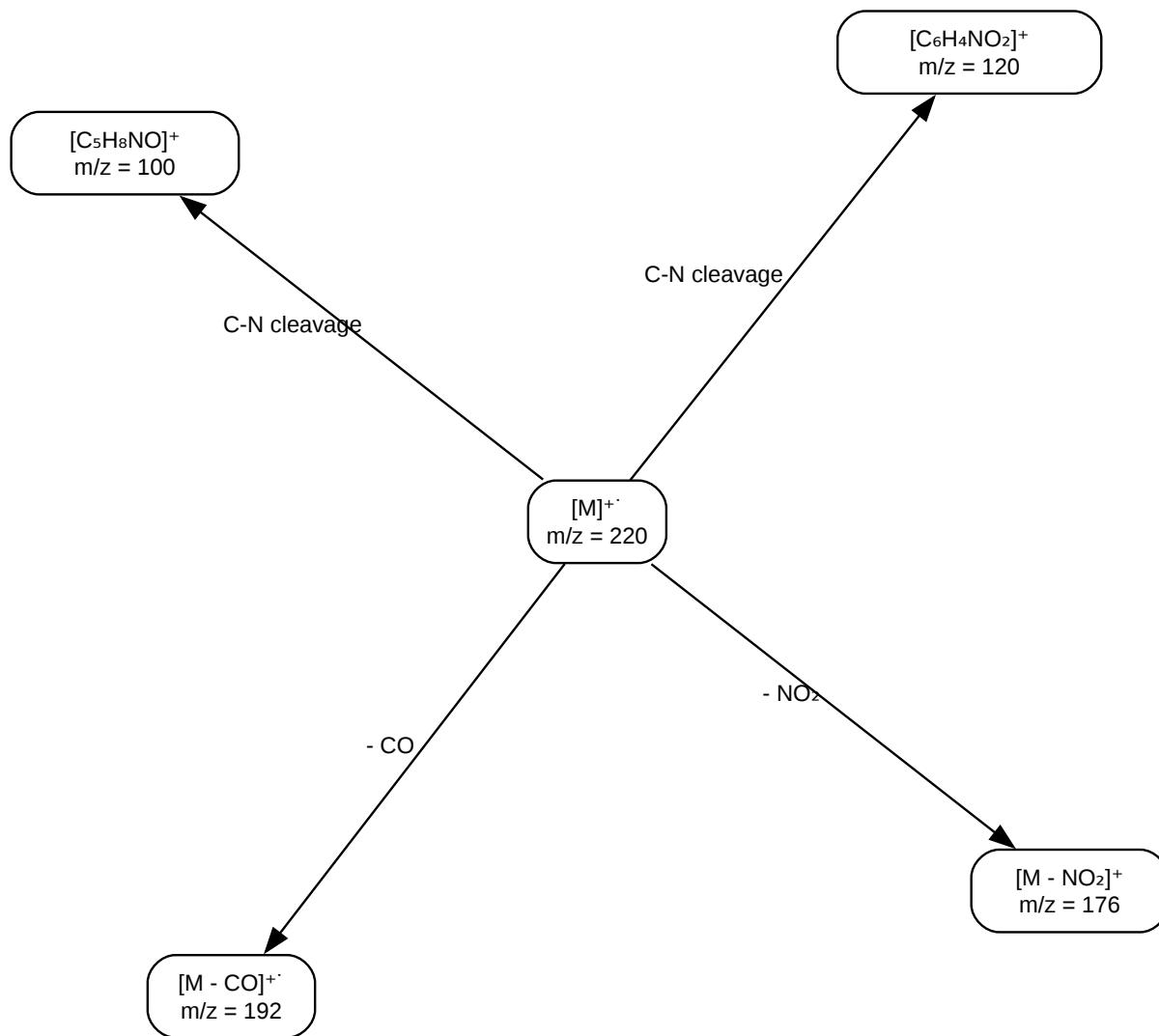
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Figure 2: Proposed mass spectral fragmentation pathway for **1-(4-Nitrophenyl)piperidin-4-one**.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- **Ionization:** Use a standard electron ionization source with an electron energy of 70 eV.

- Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.
- Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the known stability of ions and neutral losses.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for **1-(4-Nitrophenyl)piperidin-4-one**. By integrating fundamental principles of NMR, IR, and Mass Spectrometry with data from analogous structures, a comprehensive spectroscopic profile has been constructed. This guide serves as a valuable resource for researchers in the synthesis, identification, and characterization of this important chemical entity and its derivatives, particularly in scenarios where direct experimental reference data is unavailable. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data for this class of compounds.

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